molecular formula C7H9BrClNO B115825 O-(3-Bromobenzyl)hydroxylamine hydrochloride CAS No. 159023-41-3

O-(3-Bromobenzyl)hydroxylamine hydrochloride

Cat. No.: B115825
CAS No.: 159023-41-3
M. Wt: 238.51 g/mol
InChI Key: UPGPSYLXKUYNEB-UHFFFAOYSA-N
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Description

O-(3-Bromobenzyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C7H9BrClNO It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 3-bromobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(3-Bromobenzyl)hydroxylamine hydrochloride typically involves the reaction of 3-bromobenzylamine with hydroxylamine. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:

    Temperature: Moderate temperatures are maintained to ensure the stability of the reactants and products.

    Solvent: Common solvents used include methanol or ethanol.

    Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods are employed.

    Purification: The product is purified through crystallization or recrystallization techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

O-(3-Bromobenzyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 3-bromobenzyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The hydroxylamine group can undergo oxidation to form nitroso compounds or reduction to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzylamines or benzylthiols.

    Oxidation and Reduction: Products include nitroso compounds or primary amines.

Scientific Research Applications

O-(3-Bromobenzyl)hydroxylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of O-(3-Bromobenzyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The bromobenzyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    O-Benzylhydroxylamine hydrochloride: Similar structure but lacks the bromine atom.

    O-Phenylhydroxylamine hydrochloride: Similar structure but with a phenyl group instead of a bromobenzyl group.

    O-(4-Bromobenzyl)hydroxylamine hydrochloride: Similar structure but with the bromine atom in the para position.

Uniqueness

O-(3-Bromobenzyl)hydroxylamine hydrochloride is unique due to the presence of the bromine atom in the meta position, which influences its reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

O-[(3-bromophenyl)methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGPSYLXKUYNEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590294
Record name O-[(3-Bromophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159023-41-3
Record name O-[(3-Bromophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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